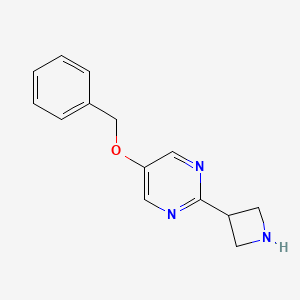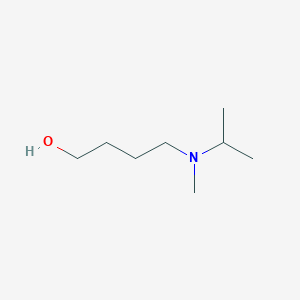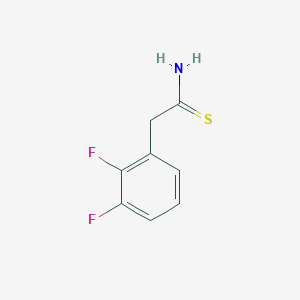methoxy]carbonyl})amino}propanoic acid](/img/structure/B13616904.png)
3-{[2-(tert-butoxy)-2-oxoethyl]({[(9H-fluoren-9-yl)methoxy]carbonyl})amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid is a synthetic compound that is often used in peptide synthesis and other chemical research applications. It is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used as a protective group in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid typically involves the following steps:
Fmoc Protection: The fluorenylmethoxycarbonyl (Fmoc) group is introduced to protect the amino group of the amino acid.
tert-Butoxy Protection: The tert-butoxy group is used to protect the carboxyl group.
Coupling Reaction: The protected amino acid is then coupled with the appropriate reagents to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using automated peptide synthesizers. These methods ensure high purity and yield, which are essential for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to remove protective groups or modify the compound’s structure.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of peptides and other complex organic molecules.
Biology: The compound is used in the study of protein interactions and enzyme mechanisms.
Industry: The compound is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, allowing for selective reactions to occur. Once the protective groups are removed, the compound can interact with enzymes and other proteins, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- **(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-5-(tert-butoxy)-5-oxopentanoic acid
- **(S)-Fmoc-2-amino-3-tert-butoxy-2-methyl-propionic acid
Uniqueness
3-{2-(tert-butoxy)-2-oxoethylmethoxy]carbonyl})amino}propanoic acid is unique due to its specific protective groups and the versatility it offers in synthetic chemistry. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C24H27NO6 |
|---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
3-[9H-fluoren-9-ylmethoxycarbonyl-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]propanoic acid |
InChI |
InChI=1S/C24H27NO6/c1-24(2,3)31-22(28)14-25(13-12-21(26)27)23(29)30-15-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,20H,12-15H2,1-3H3,(H,26,27) |
InChI Key |
MTFHCQGNXMFFHR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN(CCC(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




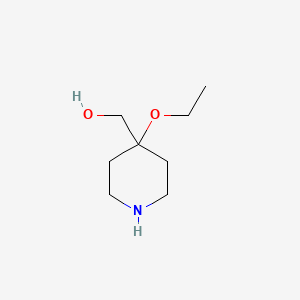
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
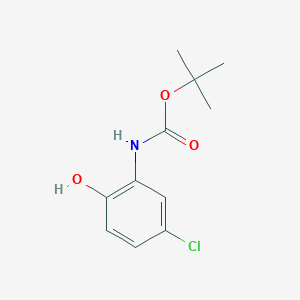



![4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)azetidin-2-one](/img/structure/B13616874.png)
